molecular formula C14H15NO4 B3071798 Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 1014107-39-1

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No. B3071798
M. Wt: 261.27 g/mol
InChI Key: OFKNWTOGWPUNOR-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . The IUPAC name for this compound is ethyl 2-[(1-oxo-1,2-dihydro-5-isoquinolinyl)oxy]propanoate .


Physical And Chemical Properties Analysis

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has a molecular weight of 261.27 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate and related compounds have been synthesized and evaluated for their antimicrobial activities. For instance, compounds synthesized for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilus, antifungal activity against Aspergillus niger and Candida albicans, and antituberculosis activity against Mycobacterium tuberculosis (H37Rv) show the potential of these compounds in developing new antimicrobial agents (Basavarajaiah Suliphal Devara Mathada & Mruthyunjayaswamy Bennikallu Hire Mathada, 2009).

Synthesis of Benzo[f]quinoline Derivatives

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has been used in the synthesis of benzo[f]quinoline derivatives. The condensation of ethyl acetoacetate and similar ethyl 3-oxo-3-(2-furyl-, 2-quinolyl-, 3-pyridyl)propanoates with azomethines of the 2-naphthylamine series led to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential pharmacological applications (K. Gusak & N. Kozlov, 2007).

Herbicidal Properties

The compound has also been explored for its use in agriculture, specifically in the development of new selective postemergent herbicides. Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate derivatives have been synthesized and evaluated for their herbicidal properties, demonstrating the potential for agricultural applications by comparing their efficacy to known herbicides (K. Bauer et al., 1990).

Central Nervous System Activity

Research into ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate derivatives has extended into the exploration of their effects on the central nervous system. Studies on compounds such as ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, which have been treated with chlorinated heterocycles, show that these compounds generally cause loss of motor control in mice, suggesting potential CNS activity that could be harnessed for therapeutic purposes (T. Hung et al., 1985).

Anticancer Activity

Recent research has also focused on the synthesis of new compounds derived from ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate for potential anticancer activity. For example, the synthesis and evaluation of compounds for their effect against the breast cancer MCF-7 cell line have highlighted the compound's role in developing new therapeutic agents against cancer (A. Gaber et al., 2021).

properties

IUPAC Name

ethyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-14(17)9(2)19-12-6-4-5-11-10(12)7-8-15-13(11)16/h4-9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKNWTOGWPUNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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